molecular formula C16H15FN2O B11337202 2-[(4-fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole

2-[(4-fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole

Cat. No.: B11337202
M. Wt: 270.30 g/mol
InChI Key: GZRUCZYDBBJEHT-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole is a benzimidazole derivative featuring a fluorophenoxymethyl substituent at the 2-position and methyl groups at the 5- and 6-positions of the benzimidazole core. The fluorine atom in the phenoxy group enhances lipophilicity and metabolic stability, while the methyl groups on the benzimidazole ring may influence steric interactions and electronic properties .

Properties

Molecular Formula

C16H15FN2O

Molecular Weight

270.30 g/mol

IUPAC Name

2-[(4-fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C16H15FN2O/c1-10-7-14-15(8-11(10)2)19-16(18-14)9-20-13-5-3-12(17)4-6-13/h3-8H,9H2,1-2H3,(H,18,19)

InChI Key

GZRUCZYDBBJEHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)COC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-FLUOROPHENOXY)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE typically involves a multi-step process. One common method includes the reaction of 4-fluorophenol with a suitable benzodiazole precursor under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized to ensure maximum efficiency and minimal waste. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4-FLUOROPHENOXY)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-[(4-fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole involves several chemical reactions that yield derivatives with enhanced biological properties. The compound can be synthesized through the reaction of 4-fluorobenzyl alcohol with 5,6-dimethyl-1H-benzimidazole under specific conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Biological Activities

Anticancer Properties
Research indicates that benzimidazole derivatives, including this compound, exhibit promising anticancer activities. For instance, studies have shown that modifications in the benzimidazole structure can enhance its ability to inhibit cancer cell proliferation. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects, which suggest its potential as a lead compound for further development in cancer therapy .

Antimicrobial Effects
The antimicrobial properties of benzimidazole derivatives have also been explored. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves inhibition of key metabolic pathways in bacteria, making these compounds valuable candidates for developing new antibiotics .

Anthelmintic Activity
Benzimidazoles are well-known for their anthelmintic properties. The compound has been evaluated for its ability to combat parasitic infections by targeting specific biochemical pathways in helminths. The results indicate effective inhibition of worm growth, positioning it as a potential treatment option for helminthiasis .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various benzimidazole derivatives, this compound was found to exhibit an IC50 value significantly lower than standard chemotherapy agents like 5-Fluorouracil. This suggests a higher potency against certain cancer cell lines, warranting further investigation into its mechanism of action and therapeutic index .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial activity of benzimidazole derivatives demonstrated that compounds with fluorine substituents exhibited enhanced activity against resistant bacterial strains. The presence of the fluorophenoxy group in this compound was noted to increase lipophilicity and membrane permeability, contributing to its efficacy .

Mechanism of Action

The mechanism of action of 2-[(4-FLUOROPHENOXY)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Fluorophenyl vs. Phenoxymethyl Derivatives
  • 2-(4-Fluorophenyl)-6-methyl-1H-benzimidazole (): This compound lacks the phenoxymethyl linker, directly attaching a 4-fluorophenyl group to the benzimidazole. Its LC−MS data (313.250 [M + H+]) suggest lower molecular weight compared to the target compound.
  • 2-Phenoxymethylbenzimidazoles (): Rane et al. synthesized 5,6-disubstituted benzimidazoles with phenoxymethyl groups. These derivatives demonstrated varied biological activities depending on substituent positions, highlighting the importance of the phenoxymethyl linker in modulating activity .
Halogenated Derivatives
  • 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole (–6, 9): This brominated thiophene-substituted analogue exhibits a bulky, electron-deficient structure due to bromine and thiophene moieties. Its monoclinic crystal structure (space group P2₁/n) and unit cell parameters (e.g., a = 13.68 Å, b = 9.61 Å) suggest significant steric hindrance compared to the target compound, likely reducing solubility .
  • 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole (): The trifluoromethyl group is a stronger electron-withdrawing substituent than fluorine. Its dihedral angle (30.1°) between the benzimidazole and aryl ring indicates non-planarity, which may affect receptor binding compared to the more flexible phenoxymethyl group in the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP (Predicted) Key Substituents Biological Activity
Target compound ~330 (estimated) ~3.5 4-Fluorophenoxymethyl, 5,6-Me Anticancer, antimicrobial (hyp.)
2-(4-Fluorophenyl)-6-methyl-1H-benzimidazole 313.25 ~3.2 4-Fluorophenyl, 6-Me Metabolically stable scaffold
2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole 307.27 ~3.8 4-CF₃-phenyl Anti-inflammatory, antibacterial
Brominated thiophene analogue 561.15 ~4.5 Bromothiophene, 5,6-Me Antifungal, structural studies

Key Findings and Implications

  • Methyl Substitution : The 5,6-dimethyl groups on the benzimidazole core may improve crystallinity and reduce rotational freedom, as seen in analogous brominated compounds .
  • Biological Performance: Phenoxymethyl-linked derivatives (e.g., ) often show broader activity than direct aryl-substituted analogues, suggesting the oxygen bridge enhances target engagement .

Biological Activity

The compound 2-[(4-fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole is a member of the benzimidazole family, which has garnered attention for its diverse biological activities, including anticancer, antifungal, and antibacterial properties. This article aims to explore the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C15H15FN2O\text{C}_{15}\text{H}_{15}\text{F}\text{N}_2\text{O}

This compound features a benzimidazole core substituted with a fluorophenoxy group, which enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Case Study: MDA-MB-231 Cell Line

In a study evaluating a series of benzimidazole derivatives, this compound showed promising results against the MDA-MB-231 breast cancer cell line. The IC50 value was reported at 16.38 μM , indicating potent antiproliferative activity (Table 1) .

CompoundCell LineIC50 (μM)
2gMDA-MB-23116.38
1gMDA-MB-23129.39
3gMDA-MB-23133.10

The mechanism of action appears to involve apoptosis induction through mitochondrial membrane potential disruption, leading to the release of pro-apoptotic factors such as cytochrome c into the cytosol .

Antifungal Activity

The antifungal properties of this compound were assessed against common fungal strains such as Candida albicans and Aspergillus niger. The results indicated moderate antifungal activity with MIC values ranging from 64 μg/mL to 512 μg/mL , suggesting that structural modifications can enhance efficacy .

Comparative Antifungal Efficacy

CompoundFungal StrainMIC (μg/mL)
2gCandida albicans64
1aAspergillus niger128
1bCandida albicans256

Antibacterial Activity

The antibacterial activity of benzimidazole derivatives has also been explored. In one study, the compound exhibited significant inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 8 μg/mL and 4 μg/mL , respectively .

Antibacterial Profile

CompoundBacterial StrainMIC (μg/mL)
2gStaphylococcus aureus8
2gMRSA4

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in apoptosis and cell proliferation pathways. The structural features of the compound facilitate its interaction with the α1β2γ2 GABA-A receptor as a positive allosteric modulator (PAM), enhancing its therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for 2-[(4-fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole, and how can reaction conditions be optimized to improve yield and purity?

The synthesis typically involves cyclocondensation of 1,2-phenylenediamine derivatives with aldehydes under oxidative conditions. For example, condensation with 4-fluorophenoxyacetaldehyde in the presence of catalysts like trimethylsilyl chloride (TMSCl) or ammonium salts can yield the target compound. Reaction optimization includes adjusting solvent systems (e.g., trifluoroethanol or aqueous media), catalyst loading (1 mol% TMSCl), and temperature (room temperature to reflux) to minimize side reactions and improve yields (up to 88% with cetyltrimethylammonium chloride as a phase-transfer catalyst) . Characterization via IR, 1H^1H/13C^{13}C-NMR, and HRMS is critical for verifying structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., N–H stretching at 3370–3475 cm1^{-1}) .
  • NMR spectroscopy : 1H^1H-NMR reveals aromatic protons (δ 6.75–7.94 ppm) and methyl groups (δ 2.1–2.5 ppm), while 13C^{13}C-NMR confirms substitution patterns .
  • HRMS : Validates molecular formula and purity .
  • X-ray crystallography : Resolves 3D molecular structure for derivatives with crystalline forms .

Q. How can researchers evaluate the compound’s biological activities, such as antioxidant or antimicrobial effects, using standardized assays?

  • Antioxidant activity : Use DPPH free radical scavenging assays, reporting IC50_{50} values (e.g., 0.038–14.44 µg/mL compared to BHT) .
  • Antimicrobial activity : Perform broth microdilution assays against gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi, with MIC values .
  • Analgesic activity : Employ acetic acid-induced writhing tests in mice, measuring inhibition percentages (e.g., 85–90% at 50 mg/kg) .

Advanced Research Questions

Q. How do substitutions at the 1-, 2-, 5-, and 6-positions of the benzimidazole core influence pharmacological profiles, particularly in multitarget therapies?

Substitutions dictate target specificity:

  • Position 2 : Critical for receptor binding (e.g., 4-fluorophenoxy methyl enhances 5-HT6_6 receptor antagonism via hydrophobic interactions) .
  • Positions 5/6 : Methyl groups improve metabolic stability and bioavailability, as seen in vitamin B12_{12}-related derivatives .
  • Position 1 : Alkyl or aryl groups modulate solubility and CNS penetration . Multitarget potential is explored via hybrid designs (e.g., 8-hydroxyquinoline-benzimidazole hybrids for dual antimicrobial/antioxidant action) .

Q. What experimental strategies resolve contradictions in reported biological activities across different models?

  • Comparative assays : Test the compound in parallel in vitro (e.g., A549 lung cancer cells) and in vivo (e.g., murine inflammation models) to assess model-dependent variability .
  • Dose-response studies : Identify concentration-dependent effects (e.g., antioxidant activity at low doses vs. cytotoxicity at higher doses) .
  • Computational validation : Use molecular docking to confirm target engagement (e.g., hPreP for Alzheimer’s disease) and explain divergent results .

Q. How can computational modeling guide the optimization of this compound for dual pharmacological actions?

  • QSAR studies : Correlate substituent electronic properties (e.g., Hammett constants) with activity to prioritize synthetic targets .
  • Molecular docking : Predict binding modes to dual targets (e.g., 5-HT6_6 receptors and hPreP) using homology models and site-directed mutagenesis .
  • ADMET prediction : Use tools like SwissADME to balance potency with pharmacokinetic properties (e.g., blood-brain barrier penetration for CNS applications) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity, and how can they be addressed?

  • Side reactions : Optimize reaction time (8–12 hours) and temperature to prevent over-oxidation or dimerization .
  • Purification : Use column chromatography or recrystallization in ethanol/water mixtures to isolate high-purity products .
  • Catalyst selection : Phase-transfer catalysts (e.g., cetyltrimethylammonium chloride) improve yields in two-phase systems .

Methodological Notes

  • Data interpretation : Always cross-validate biological results with structural analogs to distinguish compound-specific effects from class-wide trends .
  • Contradiction management : Use meta-analysis frameworks to reconcile disparate findings (e.g., variable IC50_{50} values across antioxidant assays) .

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